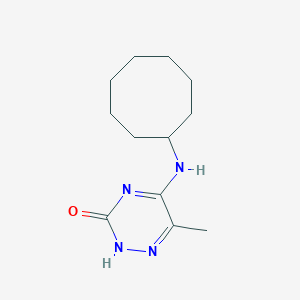
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as CYCLOMALT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of triazinone derivatives and has been studied for its various biological activities.
作用機序
The exact mechanism of action of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation leads to a reduction in the excitability of neurons, which may explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to have a protective effect on the liver and to improve glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
One advantage of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one is its high purity and ease of synthesis. Additionally, its pharmacological properties make it a useful tool for studying the role of certain neurotransmitters in various physiological and pathological conditions. However, one limitation of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one and its potential use in the treatment of other conditions, such as epilepsy and chronic pain. Finally, the development of novel derivatives of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one may lead to the discovery of compounds with even greater pharmacological activity.
合成法
The synthesis of 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with cyclooctylamine in the presence of a suitable catalyst. The reaction proceeds under mild reaction conditions and yields a white crystalline solid with high purity.
科学的研究の応用
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in preclinical studies. Additionally, 5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
5-(cyclooctylamino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
分子式 |
C12H20N4O |
分子量 |
236.31 g/mol |
IUPAC名 |
5-(cyclooctylamino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H20N4O/c1-9-11(14-12(17)16-15-9)13-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3,(H2,13,14,16,17) |
InChIキー |
IZKZBENHSITZIE-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2CCCCCCC2 |
正規SMILES |
CC1=NNC(=O)N=C1NC2CCCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)
![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)